6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
CAS No.: 36951-86-7
Cat. No.: VC21068787
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36951-86-7 |
|---|---|
| Molecular Formula | C17H15ClN2O |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol |
| Standard InChI | InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2 |
| Standard InChI Key | ZGLAJTSGABGHND-UHFFFAOYSA-N |
| SMILES | C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O |
| Canonical SMILES | C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is a complex heterocyclic compound characterized by a tricyclic structure. The compound features a tetrahydropyrimido[2,1-a]isoindole core with a 4-chlorophenyl group and hydroxyl substitution at the 6-position. Multiple identification parameters have been established for this compound, as presented in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 36951-86-7 |
| Molecular Formula | C₁₇H₁₅ClN₂O |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol |
| Common Synonyms | Homomazindol, 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol |
| PubChem CID | 12204576 |
| Structural Identifier | Value |
|---|---|
| SMILES Notation | C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O |
| InChI | InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2 |
| InChIKey | ZGLAJTSGABGHND-UHFFFAOYSA-N |
| Standard IUPAC Name | 6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol |
Source: PubChem database provides comprehensive structural identifiers for this compound .
Physicochemical Properties
Understanding the physicochemical properties of 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is essential for predicting its behavior in biological systems and for formulation considerations. The compound displays moderate lipophilicity and limited water solubility, which influences its pharmacokinetic profile.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 35.83 Ų |
| LogP | 2.9993 |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Sources: Computational data from multiple chemical databases show consistent physicochemical parameters .
Biological Activity and Pharmacological Properties
Dopamine Transporter Interactions
The most significant pharmacological property of 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is its interaction with the dopamine transporter system. The compound belongs to a series of halogenated mazindol analogs that have been evaluated for their ability to inhibit dopamine reuptake through binding to the dopamine transporter.
Research has demonstrated that this compound and related analogs can effectively displace [³H]WIN 35,428 binding and inhibit the uptake of [³H]dopamine in rat striatal tissue. Most compounds in this series, including 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol, exhibited greater potency than (R)-cocaine in these assays, highlighting their potential significance in dopamine transporter research .
Structure-activity relationship studies have revealed that compounds containing halogen atoms (particularly chlorine or bromine) in specific positions of the phenyl group show enhanced binding affinity. The replacement of the imidazo ring with a pyrimido ring, as seen in this compound, further enhances binding inhibition potency .
Comparative Potency and Selectivity
The pyrimido analogs of mazindol, including 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol and its isomers, demonstrate remarkable potency as dopamine transporter inhibitors. The closely related isomer 6-(3'-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol showed an IC₅₀ value of 1.0 nM for [³H]WIN 35,428 binding, which is approximately eight times more potent than mazindol itself .
One of the most notable characteristics of these compounds is their selectivity for the dopamine transporter over other monoamine transporters. The pyrimido homologs of mazindol have shown a selectivity factor of up to 250-fold for dopamine uptake over serotonin (5-HT) uptake, with minimal affinity for other neurotransmitter receptor sites .
Other Biological Activities
Synthesis and Chemical Considerations
| Category | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
| Precautionary Statements | P261-P280-P302+P352 (Avoid breathing dust/fume/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection; IF ON SKIN: Wash with plenty of water) |
Source: Safety data sheets from chemical suppliers provide consistent hazard information .
Research Applications and Future Directions
Neuropharmacological Research
The primary research application of 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is in neuropharmacological studies, particularly those focused on the dopamine transporter system. As a potent and selective inhibitor of dopamine uptake, this compound serves as:
-
A tool for investigating dopaminergic pathways in the brain
-
A probe for studying the binding site of cocaine at the dopamine transporter
-
A reference compound for structure-activity relationship studies in dopamine transporter research
-
A potential lead compound for the development of therapies for cocaine addiction and other dopamine-related disorders
Structure-Activity Relationship Studies
The distinct structural features of 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol make it valuable for structure-activity relationship studies. Research has already demonstrated how modifications to the mazindol structure, such as the incorporation of the pyrimido ring and various halogen substitutions, affect binding affinity and selectivity for the dopamine transporter . These insights contribute to the rational design of novel dopamine transporter ligands.
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